4-氟-3-甲基-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

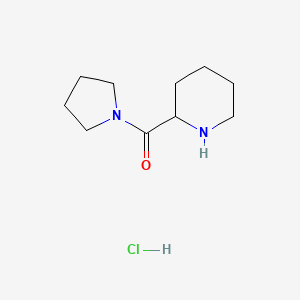

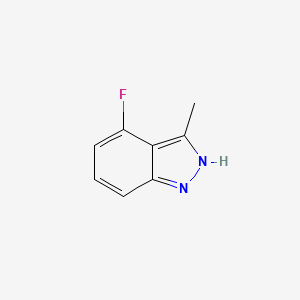

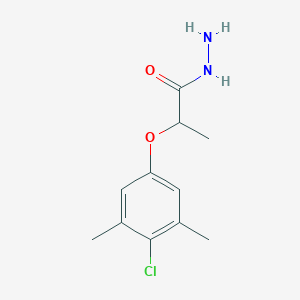

4-Fluoro-3-methyl-1H-indazole is a derivative of the indazole heterocycle, which is characterized by a nitrogen-containing core structure. Indazoles are of significant interest due to their diverse range of biological activities and their applications in medicinal chemistry. The fluorine atom at the 4-position and the methyl group at the 3-position on the indazole ring system are expected to influence the compound's physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. One approach involves the condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine, which has been developed as a practical synthesis route for indazoles. This method effectively prevents competitive reductions that are observed in direct preparations from aldehydes . Another synthesis route for a related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, involves the condensation of 4-fluoro-2-isocyanato-1-methylbenzene with an indazole derivative prepared from 2,6-difluorobenzonitrile .

Molecular Structure Analysis

The molecular structure of fluorinated indazoles has been studied using X-ray crystallography and multinuclear magnetic resonance spectroscopy. The introduction of fluorine atoms can lead to significant changes in the supramolecular structure of NH-indazoles. For instance, 3-methyl-1H-indazole forms hydrogen-bonded dimers, while other fluorinated derivatives crystallize as catemers, which are helices of three-fold screw axis . The crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide has also been determined, providing insights into its potential interactions with biological targets .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions. For example, when N-unsubstituted indazoles react with 1-fluoro-2,4-dinitrobenzene, they can form benzotriazole-N-oxides, which is an unusual reaction outcome. The mechanism of this reaction has been studied using crystallography, NMR, and DFT calculations . Additionally, the reaction of NH-indazoles with bromovinylsulfonyl fluoride can lead to the synthesis of various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles and other azole heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-3-methyl-1H-indazole and its derivatives can be influenced by the presence of fluorine and other substituents. The synthesis and characterization of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, for instance, involved high-resolution mass spectroscopy and NMR spectroscopy. The electrostatic properties and preferred

科学研究应用

-

Medicinal Chemistry

- Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

- Several recently marketed drugs contain an indazole structural motif .

- Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

-

Synthetic Chemistry

- The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .

- The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

-

Pharmaceuticals

- Indazole derivatives represent one of the most important heterocycles in drug molecules .

- Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .

- They have gained considerable attention in the field of medicinal chemistry .

- For example, niraparib and pazopanib, which are widely used as anticancer drugs, contain an indazole structural motif .

-

Antitumor Activity

- A series of indazole derivatives were designed and synthesized by molecular hybridization strategy .

- These compounds were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .

-

Treatment of Chronic Inflammatory Diseases

-

Chemical Synthesis

- Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

- Recent synthetic approaches to 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

-

Inhibitor Design

安全和危害

属性

IUPAC Name |

4-fluoro-3-methyl-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTONAHDKOCUIPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)C=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384437 |

Source

|

| Record name | 4-Fluoro-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-methyl-1H-indazole | |

CAS RN |

662146-05-6 |

Source

|

| Record name | 4-Fluoro-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1334602.png)

![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1334604.png)

![2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1334615.png)